tert-Butyl methyl tert-butoxypropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl tert-butoxypropanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and solvents. This particular compound is characterized by the presence of tert-butyl and methyl groups attached to a tert-butoxypropanedioate backbone.
Preparation Methods
The synthesis of tert-Butyl methyl tert-butoxypropanedioate can be achieved through various synthetic routes. One common method involves the esterification reaction between tert-butyl alcohol and methyl propanedioate in the presence of an acid catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
tert-Butyl methyl tert-butoxypropanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl methyl tert-butoxypropanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl methyl tert-butoxypropanedioate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to produce tert-butyl alcohol and methyl propanedioate. These hydrolysis products can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
tert-Butyl methyl tert-butoxypropanedioate can be compared with other similar compounds such as:
Methyl tert-butyl ether: Used as a fuel additive and solvent.
tert-Butyl alcohol: A simple tertiary alcohol used in organic synthesis.
tert-Butyl isocyanide: Known for its use in coordination chemistry and organic synthesis.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
56752-43-3 |
---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxy]propanedioate |
InChI |
InChI=1S/C12H22O5/c1-11(2,3)16-8(9(13)15-7)10(14)17-12(4,5)6/h8H,1-7H3 |
InChI Key |
UUKYRVNKBANUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.